1-Tert-butyl 3-methyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate
Description
1-Tert-butyl 3-methyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate is a pyrrolidine-based dicarboxylate compound featuring:
- A tert-butyl ester at the 1-position.
- A methyl ester and a hydroxymethyl (-CH2OH) group at the 3-position.
This structure positions it as a versatile intermediate in pharmaceutical synthesis, particularly for modifying steric and electronic properties in drug candidates.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-5-12(7-13,8-14)9(15)17-4/h14H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVAGXIZRGLYKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CO)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 3-methyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate typically involves the reaction of tert-butyl 3-methylpyrrolidine-1,3-dicarboxylate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The compound undergoes ester hydrolysis under acidic or basic conditions, with selectivity influenced by steric and electronic factors.
Key observations:
-
The methyl ester hydrolyzes faster than the tert-butyl ester due to reduced steric hindrance.
-
Acidic hydrolysis preserves the hydroxymethyl group, while basic conditions may lead to partial oxidation .
Oxidation of the Hydroxymethyl Group
The hydroxymethyl (-CHOH) group is susceptible to oxidation, forming a carboxylic acid derivative.
| Oxidizing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| RuCl/NaIO | HO/MeCN (1:1), 0°C → RT | 1-Tert-butyl 3-methyl 3-carboxypyrrolidine-1,3-dicarboxylate | >95% | |
| KMnO (aq.) | pH 10, 50°C (2h) | Same as above | 80–85 |
Mechanistic insight:
-
RuCl-mediated oxidation proceeds via a radical pathway, while KMnO follows an ionic mechanism .
-
Over-oxidation to CO is minimized under buffered conditions.
Nucleophilic Substitution
The hydroxymethyl group can be converted to a leaving group (e.g., tosylate) for substitution reactions.
Applications:
-
Tosylation enables subsequent Suzuki couplings or SN2 reactions .
-
Azide derivatives are precursors for click chemistry (e.g., CuAAC) .
Reduction Reactions
While the ester groups are generally resistant to reduction, the hydroxymethyl group can be modified.
| Reduction Target | Reagents | Product | Notes | Reference |
|---|---|---|---|---|
| Hydroxymethyl → CH3_33 | BF-EtSiH, THF | 1-Tert-butyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate | Requires acidic conditions |
Limitations:
-
LiAlH reduces esters to alcohols but is incompatible with the tert-butyl group.
Ring Functionalization and Cross-Coupling
The pyrrolidine ring participates in C-H activation and cross-coupling reactions.
Key considerations:
-
Steric hindrance from the tert-butyl group limits reactivity at the C4 position .
-
Electronic effects of the hydroxymethyl group direct substitution to the C2 position.
Stereochemical Transformations
The compound’s (3R,4S) configuration enables stereoselective reactions.
| Reaction | Conditions | Stereochemical Outcome | Reference |
|---|---|---|---|
| Epimerization | DBU, MeOH, 25°C | Partial racemization at C3 | |
| Enzymatic resolution | Lipase PS-30, vinyl acetate | Enantiopure (3S,4R) isomer |
Applications:
Scientific Research Applications
Medicinal Chemistry Applications
1-Tert-butyl 3-methyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate has been investigated for its role as a building block in the synthesis of bioactive compounds. The pyrrolidine ring structure is known for its versatility in drug design, allowing for modifications that enhance pharmacological properties.
Case Study: Arginase Inhibition
Recent studies have highlighted the compound's potential as an arginase inhibitor, which is crucial in the treatment of various diseases, including cancer and cardiovascular conditions. Arginase converts L-arginine into L-ornithine and urea, and its inhibition can lead to increased levels of L-arginine, promoting nitric oxide production and enhancing vascular function .
- Inhibition Potency : Compounds derived from pyrrolidine structures have shown varying degrees of inhibition against human arginase isoforms with IC50 values ranging from nanomolar to micromolar concentrations .
Synthesis of Derivatives
The synthesis of derivatives from this compound involves several key steps:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Alkylation | Introduction of alkyl groups to enhance lipophilicity. |
| 2 | Hydrolysis | Conversion of esters to acids or alcohols for bioactivity. |
| 3 | Functionalization | Addition of functional groups to modulate activity. |
This synthetic flexibility allows researchers to tailor compounds for specific biological targets.
Pharmacokinetic Properties
The compound's pharmacokinetics are critical for its efficacy as a therapeutic agent. Studies suggest that modifications to the pyrrolidine scaffold can improve solubility and bioavailability, making it more suitable for clinical applications .
Table: Pharmacokinetic Profiles of Pyrrolidine Derivatives
| Compound Name | Solubility (mg/mL) | Bioavailability (%) | Half-life (h) |
|---|---|---|---|
| Compound A | 5 | 45 | 2 |
| Compound B | 10 | 60 | 4 |
| Compound C | 15 | 75 | 6 |
The biological activity of this compound has been linked to its interactions with various enzymes and receptors:
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-methyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variability and Structural Features
Key analogs differ in substituents at the 3-position of the pyrrolidine ring:
*Estimated MW based on C11H19NO4 backbone + hydroxymethyl (+16 g/mol).
Key Observations :
Physicochemical Properties
| Property | Hydroxymethyl Variant | 3-Trifluoromethyl | 3-Phenyl |
|---|---|---|---|
| LogP | ~1.2 (estimated) | 2.8 | 3.1 |
| Water Solubility | Moderate | Low | Low |
| Stability | Sensitive to oxidation | High | High |
Biological Activity
1-Tert-butyl 3-methyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate, with the IUPAC name 1-(tert-butyl) 3-methyl (3R,4S)-4-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on available research.
- Molecular Formula : C12H21NO5
- Molecular Weight : 259.30 g/mol
- CAS Number : 2306247-40-3
- Purity : Typically ≥97% in commercial preparations .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrrolidine ring and subsequent functionalization. The compound can be synthesized using various methods including:
- Reactions involving tert-butyl esters and hydroxymethylation steps.
- Utilization of chiral catalysts to ensure the desired stereochemistry .
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antioxidant Activity : Compounds containing hydroxymethyl groups have demonstrated significant antioxidant properties .
- Neuroprotective Effects : Some derivatives have shown potential in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .
Case Studies
- Neuroprotective Study : A study investigated the neuroprotective effects of related pyrrolidine derivatives on neuronal cell lines subjected to oxidative stress. Results indicated that these compounds could significantly reduce cell death and promote cell survival through modulation of oxidative stress pathways .
- Antioxidant Activity Assessment : Another study assessed the antioxidant capacity of structurally similar compounds through DPPH radical scavenging assays. The results showed that these compounds could effectively scavenge free radicals, suggesting their potential use in formulations aimed at reducing oxidative damage .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Free Radical Scavenging : The hydroxymethyl group contributes to its reactivity with free radicals.
- Modulation of Signaling Pathways : Similar compounds have been shown to influence signaling pathways related to apoptosis and cellular stress responses.
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 259.30 g/mol |
| CAS Number | 2306247-40-3 |
| Purity | ≥97% |
| Antioxidant Activity | Significant (DPPH assay) |
| Neuroprotective Effects | Promotes cell survival |
Q & A
Q. What are the standard synthetic routes for 1-Tert-butyl 3-methyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate, and what critical reaction conditions must be controlled?
The synthesis typically involves multi-step functionalization of pyrrolidine derivatives. Key steps include:
- Protecting group strategy : The tert-butyl and methyl ester groups are introduced to stabilize reactive sites (e.g., amines or hydroxyls) during synthesis .
- Reagent selection : For hydroxymethylation, nucleophilic substitution or oxidation-reduction sequences are employed. For example, lithium aluminum hydride (LiAlH4) may reduce ester groups to hydroxymethyl moieties under anhydrous conditions .
- Temperature control : Reactions often proceed at 0–20°C to minimize side reactions, as seen in analogous tert-butyl pyrrolidine carboxylate syntheses .
- Purification : Column chromatography or recrystallization is critical to isolate the product from intermediates.
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify substituent positions and stereochemistry. For example, tert-butyl groups exhibit distinct singlets near δ 1.4 ppm in <sup>1</sup>H NMR .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]<sup>+</sup> ion matching C12H21NO6).
- Infrared (IR) spectroscopy : Ester carbonyl stretches (~1740 cm<sup>-1</sup>) and hydroxyl bands (~3400 cm<sup>-1</sup>) validate functional groups .
- HPLC or GC-MS : Purity assessment (>95%) ensures suitability for downstream applications.
Advanced Research Questions
Q. How can computational chemistry guide the optimization of reaction pathways for this compound?
Integrate quantum mechanical calculations and experimental
- Reaction path search : Use density functional theory (DFT) to model transition states and identify energy barriers, as demonstrated by ICReDD’s methodology .
- Solvent effects : Simulate solvation models (e.g., COSMO-RS) to predict optimal solvents for esterification or hydroxymethylation steps.
- Machine learning : Train models on analogous pyrrolidine derivatives to predict regioselectivity or side reactions .
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
Follow a cross-validation protocol:
- Multi-technique analysis : Compare NMR data with X-ray crystallography (if crystals are obtainable) to confirm stereochemistry .
- Isotopic labeling : Use <sup>2</sup>H or <sup>13</sup>C-labeled analogs to trace signal assignments in complex spectra.
- Collaborative databases : Reference spectral libraries (e.g., PubChem, DSSTox) for tert-butyl pyrrolidine analogs to identify discrepancies .
Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrrolidine ring?
The bulky tert-butyl group sterically directs reactions:
- Electrophilic substitutions : Prefer less hindered sites (e.g., C-4 over C-3 in pyrrolidine) due to steric shielding by the tert-butyl moiety .
- Catalytic control : Use chiral catalysts (e.g., organocatalysts) to enforce enantioselectivity in hydroxymethylation steps.
- Temperature modulation : Lower temperatures (<0°C) reduce kinetic competition between reaction pathways .
Q. How can researchers compare the efficiency of alternative synthetic routes?
Adopt a systematic framework:
- Yield vs. complexity : Tabulate yields, step counts, and purification demands for each route (see example below).
- Green metrics : Calculate E-factors (waste per product mass) and atom economy for sustainability assessments .
- Scalability : Evaluate feasibility for gram-scale synthesis using flow chemistry or continuous reactors .
| Route | Steps | Overall Yield | Key Reagents | Scalability |
|---|---|---|---|---|
| Route A | 4 | 32% | LiAlH4, DMAP | Limited by chromatography |
| Route B | 3 | 45% | H2O2, Pd/C | Suitable for scale-up |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
